

Solubility Characteristics of Disodium Malate in Aqueous Solutions: A Technical Guide

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Compound of Interest

Compound Name: Sodium malate

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Abstract

Disodium malate, the sodium salt of malic acid, is a compound of significant interest in the pharmaceutical and food industries due to its roles as an excipient, pH regulator, and flavoring agent. A thorough understanding of its solubility characteristics in aqueous systems is paramount for formulation development, bioavailability enhancement, and process optimization. This technical guide provides a comprehensive overview of the solubility of **disodium malate**, including its behavior in water at various conditions and the influence of pH and co-solvents. While specific quantitative data is not extensively available in public literature, this guide outlines detailed experimental protocols for determining these crucial parameters, thereby serving as a foundational resource for researchers.

Introduction

Disodium malate ($C_4H_4Na_2O_5$) is an organic salt that is generally recognized as safe (GRAS) and is widely utilized in various scientific and industrial applications. Its solubility in aqueous media is a critical physicochemical property that dictates its utility in liquid formulations, its dissolution rate from solid dosage forms, and its interaction with biological systems. This document aims to consolidate the available information on the solubility of **disodium malate** and to provide detailed methodologies for its empirical determination.

Physicochemical Properties of Disodium Malate

A summary of the key physicochemical properties of **disodium malate** is presented in Table 1.

Table 1: Physicochemical Properties of Disodium Malate

Property	Value	Reference(s)
Chemical Formula	C ₄ H ₄ Na ₂ O ₅	[1]
Molar Mass	178.05 g/mol	[2]
Appearance	White crystalline powder	[1]
pH (in aqueous solution)	Typically neutral to slightly alkaline (around 7-8)	[2]
Qualitative Water Solubility	Freely soluble	[1][3]

Aqueous Solubility

Disodium malate is described as being "freely soluble" in water.[1][3] However, precise quantitative data detailing its solubility across a range of temperatures is not readily available in peer-reviewed literature. For research and development purposes, it is essential to determine this temperature-dependent solubility profile experimentally. The data should be presented as shown in Table 2.

Table 2: Proposed Table for Temperature-Dependent Aqueous Solubility of Disodium Malate

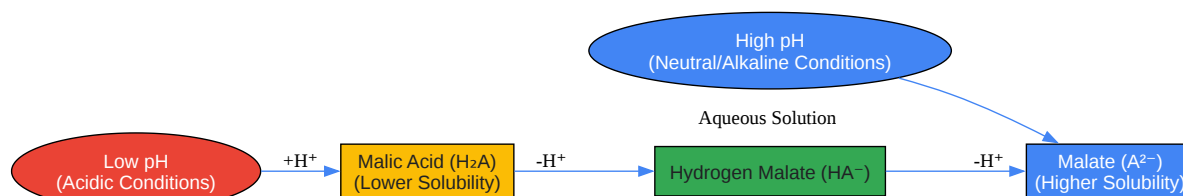
Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
5	Experimental Data	Calculated Data
15	Experimental Data	Calculated Data
25	Experimental Data	Calculated Data
37	Experimental Data	Calculated Data
50	Experimental Data	Calculated Data

Factors Influencing the Aqueous Solubility of Disodium Malate

The solubility of **disodium malate** in aqueous solutions can be significantly influenced by various factors, most notably pH and the presence of co-solvents.

Effect of pH

Malic acid is a weak dicarboxylic acid, and therefore, the solubility of its salt, **disodium malate**, is expected to be pH-dependent.[4] In acidic conditions, the malate anion (A^{2-}) will be protonated to form hydrogen malate (HA^-) and subsequently malic acid (H_2A). As the undissociated malic acid is less polar than its salt forms, a decrease in solubility may be observed at lower pH values. Conversely, in neutral to alkaline solutions, the fully ionized **disodium malate** is expected to be highly soluble. A comprehensive pH-solubility profile is crucial for developing formulations with optimal stability and bioavailability.



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Figure 1: Influence of pH on Malate Species Equilibrium.

A proposed format for presenting experimentally determined pH-dependent solubility data is shown in Table 3.

Table 3: Proposed Table for pH-Dependent Solubility of **Disodium Malate** at a Constant Temperature

pH	Solubility (g/100 mL)	Molar Solubility (mol/L)
2.0	Experimental Data	Calculated Data
3.0	Experimental Data	Calculated Data
4.0	Experimental Data	Calculated Data
5.0	Experimental Data	Calculated Data
6.0	Experimental Data	Calculated Data
7.0	Experimental Data	Calculated Data
8.0	Experimental Data	Calculated Data

Effect of Co-solvents

In pharmaceutical formulations, co-solvents such as ethanol and glycerol are often used to enhance the solubility of various compounds or to improve the stability of the formulation. The presence of these co-solvents can alter the polarity of the solvent system and thereby influence the solubility of **disodium malate**. Generally, for ionic compounds, increasing the concentration of a less polar co-solvent like ethanol in an aqueous solution leads to a decrease in solubility.^[5] The effect of glycerol, a more polar and viscous co-solvent, can be more complex.^[6] The empirical determination of these effects is critical for the development of liquid and semi-solid formulations.

Proposed formats for presenting the effect of co-solvents on the solubility of **disodium malate** are provided in Tables 4 and 5.

Table 4: Proposed Table for the Solubility of **Disodium Malate** in Ethanol-Water Mixtures at a Constant Temperature

Ethanol Concentration (% v/v)	Solubility (g/100 mL)	Molar Solubility (mol/L)
0	Experimental Data	Calculated Data
10	Experimental Data	Calculated Data
20	Experimental Data	Calculated Data
30	Experimental Data	Calculated Data
40	Experimental Data	Calculated Data
50	Experimental Data	Calculated Data

Table 5: Proposed Table for the Solubility of **Disodium Malate** in Glycerol-Water Mixtures at a Constant Temperature

Glycerol Concentration (% v/v)	Solubility (g/100 mL)	Molar Solubility (mol/L)
0	Experimental Data	Calculated Data
10	Experimental Data	Calculated Data
20	Experimental Data	Calculated Data
30	Experimental Data	Calculated Data
40	Experimental Data	Calculated Data
50	Experimental Data	Calculated Data

Thermodynamic Aspects of Dissolution

The dissolution of a salt in a solvent is accompanied by an enthalpy change, known as the enthalpy of solution (ΔH_{sol}).^[7] This value indicates whether the dissolution process is endothermic (heat is absorbed) or exothermic (heat is released).^[8] The enthalpy of solution is a key parameter in understanding the temperature dependence of solubility. While specific thermodynamic data for the dissolution of **disodium malate** is not readily available, it can be determined experimentally through calorimetric measurements.

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers.

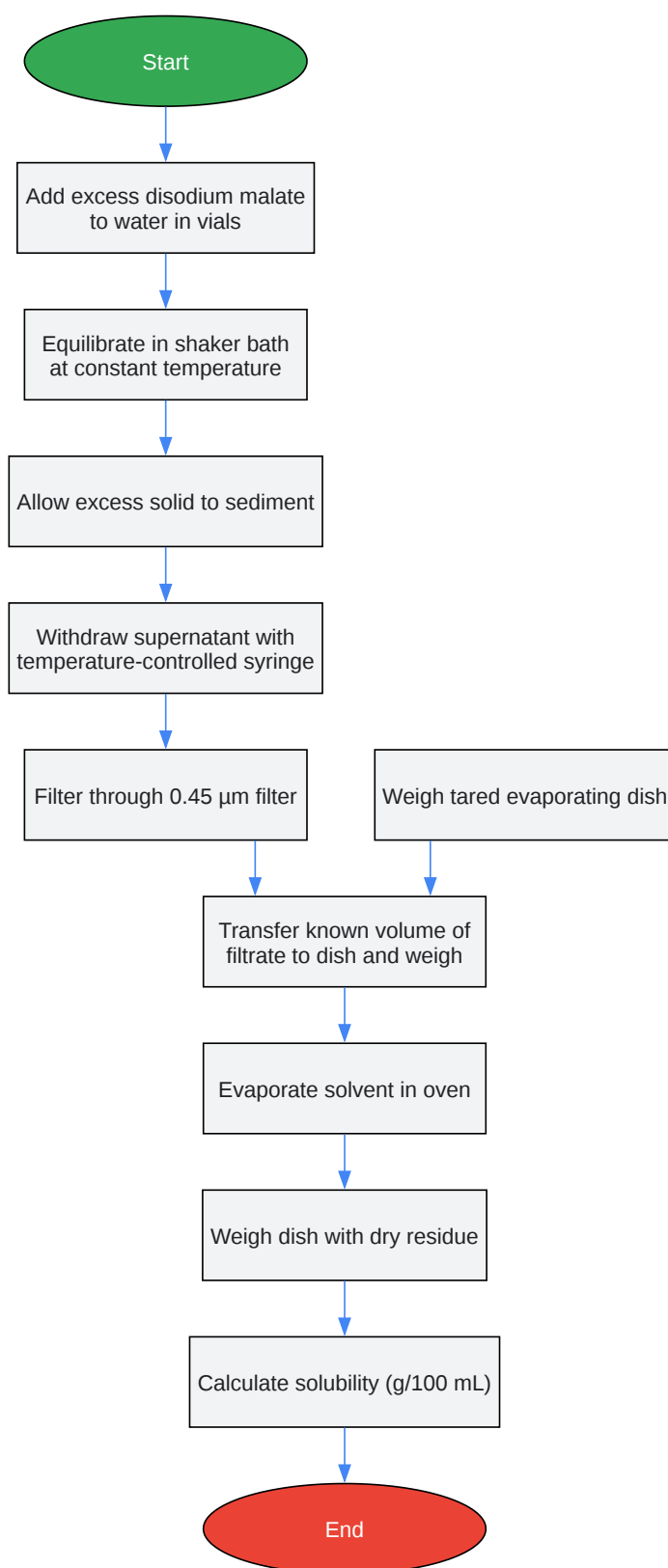
Determination of Aqueous Solubility by the Equilibrium Saturation (Shake-Flask) Method and Gravimetric Analysis

This method is considered the gold standard for determining equilibrium solubility.^[9]

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **disodium malate** to a series of sealed vials containing a known volume of purified water (e.g., 10 mL).
 - Place the vials in a constant temperature shaker bath set to the desired temperatures (e.g., 5, 15, 25, 37, and 50 °C).
 - Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The attainment of equilibrium should be confirmed by sampling at different time points until the concentration remains constant.
- Sample Collection and Preparation:
 - Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
 - Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the vial's temperature.
 - Filter the supernatant through a 0.45 µm filter, also pre-heated/cooled, to remove any undissolved particles.
- Gravimetric Analysis:

- Accurately weigh a clean, dry evaporating dish.
- Transfer a known volume of the clear filtrate to the evaporating dish and record the weight.
- Evaporate the solvent in a drying oven at a suitable temperature (e.g., 105 °C) until a constant weight of the dried residue (**disodium malate**) is achieved.
- Calculate the solubility in g/100 mL.



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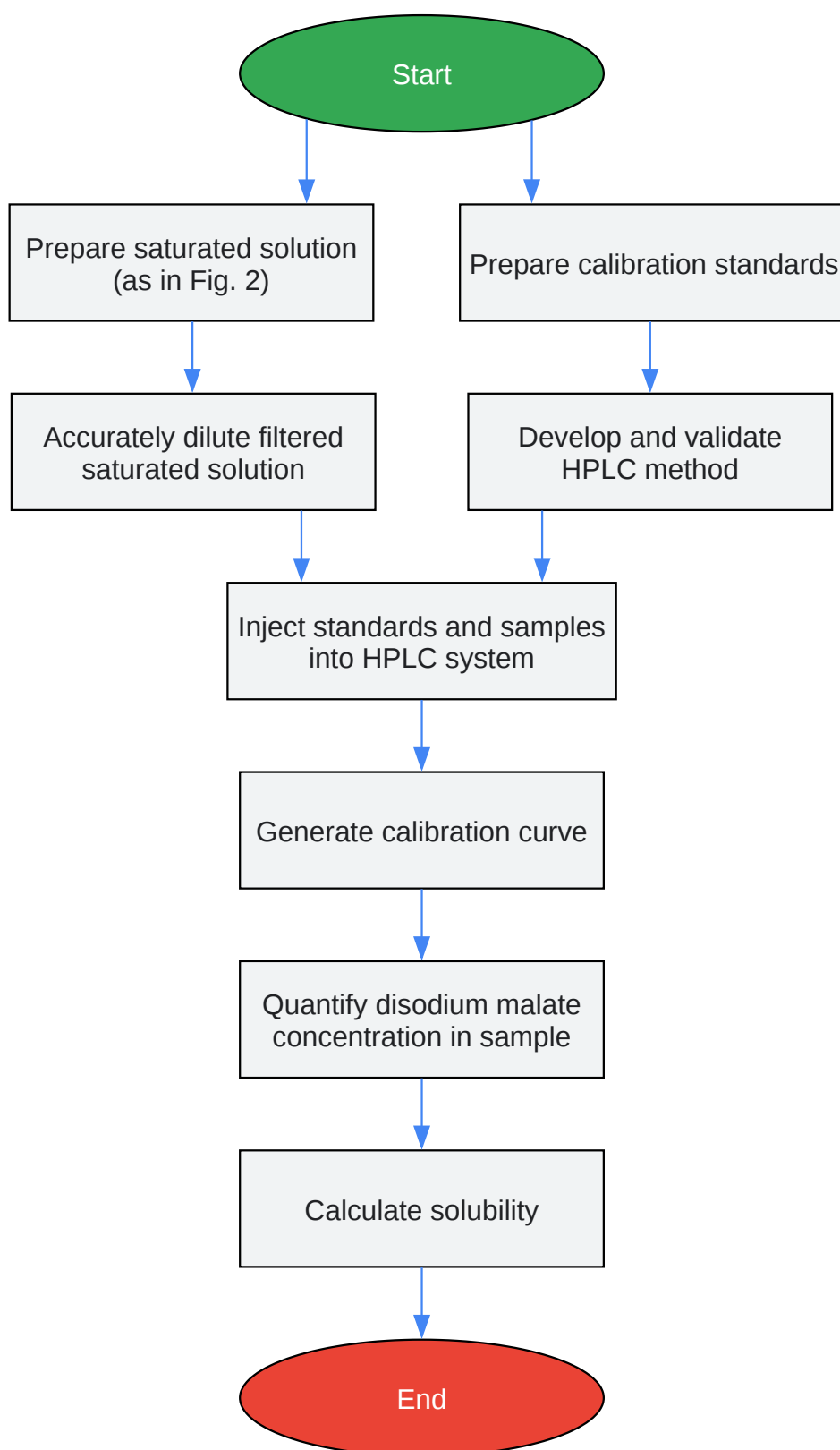
Figure 2: Workflow for Gravimetric Solubility Determination.

Quantification of Disodium Malate by High-Performance Liquid Chromatography (HPLC)

For a more sensitive and specific quantification, an HPLC method can be developed and validated.

Methodology:

- Preparation of Saturated Solution:
 - Prepare the saturated solution as described in section 6.1.
- HPLC Method Development and Validation:
 - Chromatographic Conditions: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a suitable wavelength (e.g., around 210 nm for the carboxyl group) or a refractive index detector.
 - Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). [\[10\]](#)[\[11\]](#)
- Sample Analysis:
 - Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC system.
 - Quantify the concentration of **disodium malate** by comparing the peak area to a calibration curve prepared with known standards.



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Figure 3: Workflow for HPLC-Based Solubility Determination.

Conclusion

Disodium malate is a highly water-soluble compound, a characteristic that underpins its widespread use in various industries. However, a detailed quantitative understanding of its solubility as a function of temperature, pH, and co-solvent composition is essential for advanced formulation design and is currently lacking in the public domain. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically determine these critical parameters. The generation of such data will undoubtedly facilitate the development of more effective and stable products containing **disodium malate**.

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